Isooctyl methacrylate

Descripción general

Descripción

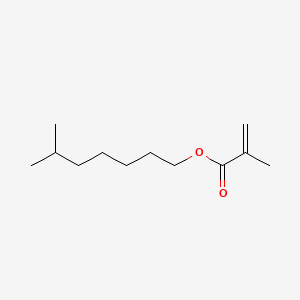

Isooctyl methacrylate is an ester of methacrylic acid and isooctanol. It belongs to the family of methacrylates, which are widely used in the production of polymers and copolymers. These compounds are known for their excellent weatherability, transparency, and resistance to heat and chemicals. This compound is particularly valued for its flexibility and low glass transition temperature, making it suitable for various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isooctyl methacrylate can be synthesized through the esterification of methacrylic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion. The product is then purified through distillation.

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the reaction of methacryloyl chloride with isooctanol in the presence of a base such as triethylamine. The reaction is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields and minimal side products .

Análisis De Reacciones Químicas

Types of Reactions: Isooctyl methacrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes in the presence of free radical initiators such as benzoyl peroxide or azobisisobutyronitrile to form poly(this compound).

Copolymerization: It can copolymerize with other monomers such as methyl methacrylate, butyl acrylate, and styrene to produce copolymers with tailored properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, although this is less common.

Reduction: Reduction reactions are not typically associated with this compound due to its stable ester group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, but these are generally less favorable.

Major Products:

Poly(this compound): Formed through polymerization.

Copolymers: Formed through copolymerization with other monomers.

Aplicaciones Científicas De Investigación

Isooctyl methacrylate has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.

Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Employed in the production of dental materials, contact lenses, and bone cements due to its biocompatibility and flexibility.

Industry: Used in the manufacture of adhesives, coatings, and sealants.

Mecanismo De Acción

The primary mechanism of action for isooctyl methacrylate involves its participation in free radical polymerization. The double bond in its structure reacts with other monomers to form long chains of polymers. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains incorporate this compound into their backbone, influencing the physical and chemical properties of the final material .

Comparación Con Compuestos Similares

Isooctyl methacrylate can be compared with other methacrylate esters such as:

Methyl methacrylate: Known for its high transparency and hardness, used in the production of acrylic glass.

Butyl methacrylate: Offers flexibility and impact resistance, commonly used in coatings and adhesives.

Ethyl methacrylate: Provides a balance of hardness and flexibility, used in dental materials and coatings.

Uniqueness: this compound stands out due to its low glass transition temperature and excellent flexibility, making it suitable for applications requiring durable and flexible materials. Its unique properties make it a valuable component in the production of specialized polymers and copolymers .

Actividad Biológica

Isooctyl methacrylate (IOM) is an important methacrylate compound widely used in various industrial applications, particularly in the production of polymers and coatings. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on the biological activity of IOM, focusing on cytotoxicity, genotoxicity, and other relevant biological effects.

This compound is a colorless liquid with the chemical formula C₁₃H₂₄O₂. It is classified as an alkyl methacrylate, which is known for its ability to polymerize and form durable materials. Its structure allows it to be incorporated into various polymer matrices, enhancing flexibility and adhesion properties.

Cytotoxicity Studies

Cytotoxicity refers to the ability of a substance to cause damage to cells. Several studies have investigated the cytotoxic effects of IOM and related compounds:

- In Vitro Studies : An in vitro study using human primary buccal mucosal fibroblasts demonstrated that exposure to isobutyl methacrylate (a structural analogue) resulted in a significant decrease in cell viability. At the highest concentration tested (80 μmol/L), only 42% of cells remained viable, indicating substantial cytotoxicity. The study also reported a dose-dependent decrease in enzymatic activities of glutathione peroxidase (GPx) and superoxide dismutase (SOD), suggesting oxidative stress as a mechanism of cell death .

- Comparative Analysis : Another study highlighted that IOM exhibited similar cytotoxic effects when compared to other methacrylates, such as methacrylic acid (MA). The findings indicated that both compounds induced reactive oxygen species (ROS) production, leading to cellular damage .

Developmental Toxicity

Developmental toxicity studies are critical for assessing risks associated with exposure during pregnancy:

- Animal Studies : In studies involving isobutyl methacrylate, decreased fetal body weight and increased resorption rates were observed in pregnant rats exposed to high doses. Although specific data for IOM are not available, these findings raise concerns about its potential effects on fetal development .

Occupational Exposure and Safety

Given its widespread use, understanding occupational exposure limits is essential:

- NIOSH Guidelines : The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding processes that categorize chemicals based on their toxicity profiles. This compound falls under categories requiring careful handling due to potential respiratory sensitization and skin irritation effects observed in animal studies .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Cytotoxicity | Significant decrease in cell viability at high concentrations; oxidative stress implicated. |

| Genotoxicity | Potential mutagenicity suggested by related compounds; direct evidence for IOM lacking. |

| Developmental Toxicity | Concerns raised based on animal studies with structurally similar compounds. |

| Occupational Safety | Classified under NIOSH guidelines requiring careful handling due to potential health risks. |

Propiedades

IUPAC Name |

6-methylheptyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)8-6-5-7-9-14-12(13)11(3)4/h10H,3,5-9H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLZEHVGKWKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067403 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28675-80-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028675801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, isooctyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of isooctyl methacrylate in construction materials?

A1: this compound is frequently used as a monomer in the production of acrylate paints for constructions. [] Its inclusion in paint formulations contributes to desirable properties such as weatherability, adhesion, and solubility in solvents like 200# solvent gasoline. []

Q2: How does the composition of an acrylate paint formulation, specifically the inclusion of this compound, affect its performance?

A2: Research indicates that the specific ratio of monomers, including this compound, significantly influences the final properties of the acrylate paint. [] For instance, varying the amount of this compound can impact the paint's weather resistance, how well it dissolves in solvents, its ability to adhere to surfaces, and other key characteristics. []

Q3: Can this compound be used in pressure-sensitive adhesives, and what advantages does it offer?

A3: Yes, this compound is a suitable monomer for formulating aqueous acrylic pressure-sensitive adhesives. [] Incorporating this compound (10-20 parts) alongside other monomers like butyl acrylate and methyl acrylate contributes to the adhesive's desirable properties. [] This includes enhanced initial tack, improved holding power, and greater heat resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.